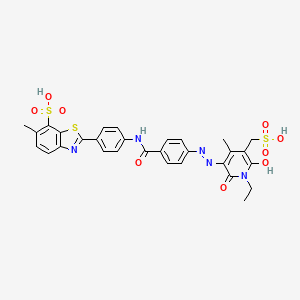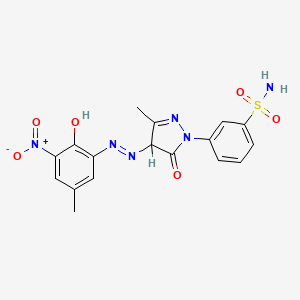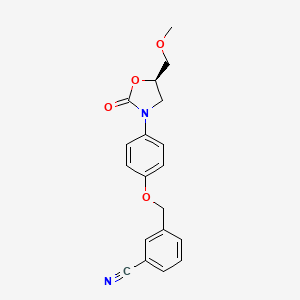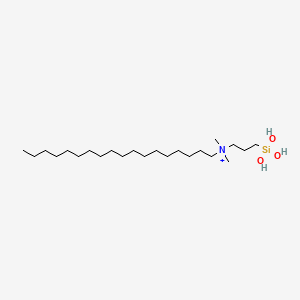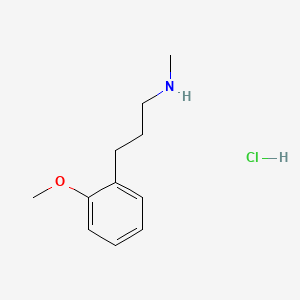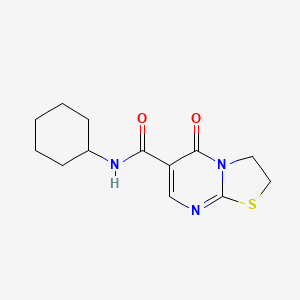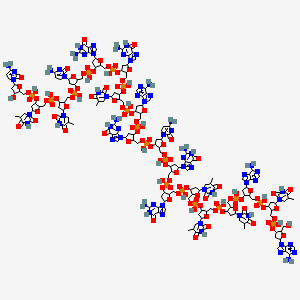
Latanoprost acid arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latanoprost acid arginine is a compound derived from latanoprost, a prostaglandin F2α analog. Latanoprost is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost acid is the active form of latanoprost, which is hydrolyzed in the eye to exert its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Corey lactone intermediate: This involves the Baeyer-Villiger oxidation of a ketone to form a lactone, followed by ring closure to form the γ-lactone.
Reduction and functionalization: The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures to form an alcohol, which is then functionalized to introduce the necessary side chains.
Final esterification: The final step involves esterification to form latanoprost.
Industrial Production Methods
Industrial production of latanoprost typically involves optimizing the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reagent concentrations to minimize side reactions and maximize product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Latanoprost acid arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as DIBAL-H and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Latanoprost acid arginine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Latanoprost acid is extensively researched for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: It is used in the development of new ophthalmic drugs and formulations
Wirkmechanismus
Latanoprost acid arginine exerts its effects by binding to prostaglandin FP receptors in the ciliary muscle of the eye. This binding increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The molecular targets involved include the prostaglandin FP receptors, which mediate the relaxation of the ciliary muscle and enhance fluid drainage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: Another prostaglandin analog used to treat glaucoma.
Travoprost: Similar to latanoprost, it reduces intraocular pressure by increasing aqueous humor outflow.
Tafluprost: A prostaglandin analog with similar therapeutic effects.
Uniqueness
Latanoprost acid arginine is unique due to its dual mechanism of action, involving both the prostaglandin FP receptors and the nitric oxide pathway. This dual action enhances its efficacy in reducing intraocular pressure compared to other prostaglandin analogs .
Eigenschaften
CAS-Nummer |
1224443-39-3 |
|---|---|
Molekularformel |
C29H48N4O7 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5.C6H14N4O2/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28;7-4(5(11)12)2-1-3-10-6(8)9/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b6-1-;/t18-,19+,20+,21-,22+;4-/m00/s1 |
InChI-Schlüssel |
KSGLGRAPOOXCBD-UQVCEMPKSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




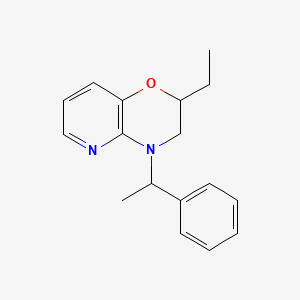
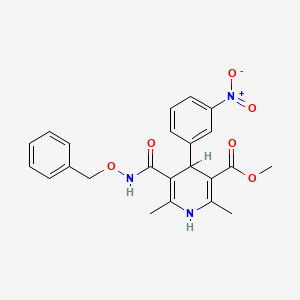
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
